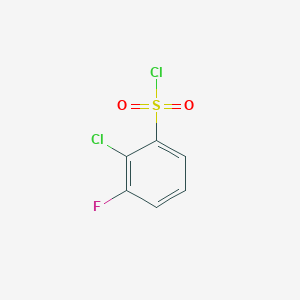

2-Chloro-3-fluorobenzenesulfonyl chloride

Description

BenchChem offers high-quality 2-Chloro-3-fluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUJGYPYRWDTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 2-Chloro-3-fluorobenzenesulfonyl chloride

CAS: 504424-79-7 | Molecular Weight: 229.06 g/mol | Formula: C₆H₃Cl₂FO₂S[1]

Abstract

This technical guide analyzes the physiochemical properties, synthetic pathways, and reactivity profile of 2-chloro-3-fluorobenzenesulfonyl chloride . As a critical building block in medicinal chemistry, this electrophile offers a unique halogen substitution pattern (2-Cl, 3-F) that modulates both the steric environment and electronic density of the sulfonyl group. This document provides researchers with self-validating protocols for synthesis and derivatization, supported by mechanistic insights into its application in sulfonamide drug discovery.

Structural Architecture & Electronic Properties

The utility of 2-chloro-3-fluorobenzenesulfonyl chloride lies in the specific arrangement of its halogen substituents. Unlike generic benzenesulfonyl chlorides, the 2,3-disubstitution pattern imparts distinct properties critical for Structure-Activity Relationship (SAR) studies.

Electronic & Steric Analysis[1]

-

The Ortho-Chloro Effect (Position 2): The chlorine atom at the C2 position exerts a significant steric influence on the sulfonyl group. This "ortho-effect" restricts the rotation of the sulfonamide bond in downstream derivatives, potentially locking the molecule into a bioactive conformation. Furthermore, it provides steric protection against metabolic hydrolysis in vivo.

-

The Meta-Fluoro Effect (Position 3): The fluorine atom at C3 is highly electronegative ($ \chi = 3.98 $). Through inductive withdrawal (-I effect), it lowers the electron density of the aromatic ring. This increases the acidity (lower pKa) of the resulting sulfonamide N-H bond, often improving the potency of the drug candidate by enhancing hydrogen bond donor capability.

Table 1: Physiochemical Profile

| Property | Value | Context |

| Physical State | Liquid / Low-melting Solid | Depends on purity; typically liquid at RT.[1][2] |

| Boiling Point | ~280°C (Predicted) | High thermal stability, but distillable under vacuum. |

| Density | ~1.58 g/mL | High density due to heavy halogen load. |

| Solubility | DCM, THF, Toluene | Hydrolyzes rapidly in water/protic solvents. |

| Reactivity Class | Hard Electrophile | Prone to attack by amines, alcohols, and thiols. |

Synthetic Pathways[1][3]

While direct chlorosulfonation of 2-chloro-3-fluorobenzene is theoretically possible, it often suffers from poor regioselectivity, yielding mixtures of isomers. The Meerwein Reaction (Diazotization-Chlorosulfonation) is the preferred, high-fidelity route for laboratory and scale-up synthesis, ensuring the sulfonyl group is installed exactly at position 1.[1]

Protocol A: The Meerwein Synthesis (Recommended)

Precursor: 2-Chloro-3-fluoroaniline (CAS: 21397-08-0)

-

Diazotization: The aniline is treated with sodium nitrite (

) in concentrated hydrochloric acid (HCl) at -5°C to 0°C. This generates the diazonium salt intermediate in situ. -

Sulfonyl Group Transfer: The diazonium species is reacted with sulfur dioxide (

) in the presence of a copper(II) chloride ( -

Decomposition: The diazonium group is displaced by the chlorosulfonyl radical, releasing nitrogen gas.

Mechanism Visualization (DOT):

Figure 1: The Meerwein synthesis pathway ensures regioselective installation of the sulfonyl chloride group.

Reactivity & Derivatization Protocols

The primary application of this scaffold is the synthesis of sulfonamides. However, the steric bulk of the 2-chloro substituent requires modified conditions compared to unhindered sulfonyl chlorides.

Protocol B: Sulfonamide Coupling (Self-Validating)

Standard conditions often fail to drive this reaction to completion due to the ortho-clash.[1] The use of a nucleophilic catalyst (DMAP) is critical.

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

2-Chloro-3-fluorobenzenesulfonyl chloride (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (2.0 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst[1]

-

Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Addition: Add the sulfonyl chloride dropwise. Crucial: Do not add all at once; the exotherm can degrade the reagent.

-

Catalysis: Add DMAP. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Validation (TLC/LCMS): Check for the disappearance of the sulfonyl chloride (which hydrolyzes to acid on TLC) and the appearance of the sulfonamide product (

). -

Workup: Quench with saturated

. Wash the organic layer with 1M HCl (to remove excess amine/DMAP) and brine. Dry over

Reaction Logic Diagram (DOT):

Figure 2: Overcoming the steric barrier of the 2-chloro substituent using nucleophilic catalysis.

Quality Control & Characterization

To ensure the integrity of the material before use, the following spectral signatures should be verified.

1H NMR (Chloroform-d):

-

Expect a complex multiplet pattern in the aromatic region (7.2 – 8.0 ppm) due to the ABC spin system created by the trisubstituted ring.

-

Diagnostic Split: The proton at Position 4 (adjacent to F) will show distinct H-F coupling (

).

19F NMR:

-

Crucial for confirming the presence of the fluorine atom and absence of isomers.

-

Expect a singlet (or multiplet if proton-coupled) around -110 to -120 ppm (relative to

).[1]

Purity Check:

-

Hydrolysis Test: Dissolve a small aliquot in wet DMSO. If the sample is degraded, the LCMS will show the sulfonic acid mass (MW + 17 for OH) as the major peak immediately.

Safety & Handling

-

Corrosivity: This compound is a Category 1B Skin Corrosive .[5] It reacts with skin moisture to produce HCl and the corresponding sulfonic acid, causing deep tissue burns.

-

Lachrymator: Like many sulfonyl chlorides, it can irritate mucous membranes. Handle only in a fume hood.

-

Storage: Store at 2-8°C under argon. Moisture ingress will turn the liquid into a solid crystalline mass (the sulfonic acid), rendering it useless for coupling.

References

-

Sigma-Aldrich. 2-Chloro-3-fluorobenzenesulfonyl chloride Product Sheet (CAS 504424-79-7).Link

-

PubChem. Compound Summary for CAS 504424-79-7.[1] National Library of Medicine. Link

-

Meerwein, H., et al. Filtration of Diazonium Salts and their Conversion to Sulfonyl Chlorides.[3] Chem. Ber. 1957. (Foundational methodology for the synthesis protocol).

-

Fluorochem. Safety Data Sheet: 2-Chloro-3-fluorobenzenesulfonyl chloride.[1]Link

-

Purser, S., et al. Fluorine in medicinal chemistry.[6] Chem. Soc. Rev., 2008, 37, 320-330. (Reference for electronic effects of Fluorine in SAR). Link

Sources

- 1. 1208075-25-5|2-Chloro-6-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis routes of 2-Chloro-3-fluoroaniline [benchchem.com]

- 5. 3-氯-2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-fluorobenzenesulfonyl Chloride: A Key Building Block for Chemical Innovation

Abstract: This document provides an in-depth technical overview of 2-Chloro-3-fluorobenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride of increasing importance in medicinal chemistry and organic synthesis. We will explore its chemical identity, including nomenclature and key identifiers, delve into its physicochemical properties, and analyze the electronic effects that govern its reactivity. Furthermore, this guide presents a detailed, field-proven protocol for its use in sulfonamide synthesis, discusses its primary applications, and outlines essential safety and handling procedures. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Part 1: Nomenclature and Chemical Identification

2-Chloro-3-fluorobenzene-1-sulfonyl chloride is the systematic IUPAC name for this compound.[1] However, in practical laboratory settings, literature, and commercial catalogs, it is most commonly referred to as 2-Chloro-3-fluorobenzenesulfonyl chloride .[1] While this is the predominant synonym, clarity in scientific communication is paramount. To ensure unambiguous identification, referencing the CAS (Chemical Abstracts Service) number is the industry standard.

The unique substitution pattern on the benzene ring—a chlorine atom at position 2 and a fluorine atom at position 3 relative to the sulfonyl chloride group—imparts specific reactivity and properties that make it a valuable synthetic intermediate.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Primary Synonym | 2-Chloro-3-fluorobenzenesulfonyl chloride | |

| IUPAC Name | 2-chloro-3-fluorobenzenesulfonyl chloride | [1] |

| CAS Number | 504424-79-7 | [1] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |

| MDL Number | MFCD12026223 | [1] |

| InChI Key | JGUJGYPYRWDTMV-UHFFFAOYSA-N | [1] |

Part 2: Physicochemical Properties and Reactivity Profile

2-Chloro-3-fluorobenzenesulfonyl chloride is typically a liquid at room temperature.[1] Its molecular structure is key to understanding its utility.

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 229.05 | g/mol | [1] |

| Physical State | Liquid | - | [1] |

| Purity | ≥95% (Typical) | % | [1] |

Causality of Reactivity: An Expert Perspective

The reactivity of 2-chloro-3-fluorobenzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This is the foundational principle behind its widespread use in forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[2]

The true value of this specific molecule, however, lies in the influence of the halogen substituents on the aromatic ring:

-

Inductive Effects: Both fluorine and chlorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the benzene ring.[3] This effect is propagated to the sulfonyl chloride group, further increasing the positive charge on the sulfur atom and enhancing its electrophilicity. This makes the compound more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride.

-

Strategic Blocking: The presence of substituents at the 2- and 3-positions provides steric hindrance and electronic deactivation at those sites, directing further reactions and interactions to other parts of a larger molecule it may be incorporated into. In drug design, such precise placement can be critical for optimizing binding affinity to a biological target.

Part 3: Synthesis and Applications

General Synthesis Routes

Arylsulfonyl chlorides are typically synthesized via two primary routes: the direct chlorosulfonation of an aromatic ring or the oxidation of a corresponding sulfur-substituted precursor.[4] A common laboratory and industrial method involves a Sandmeyer-type reaction, starting from the corresponding aniline (2-chloro-3-fluoroaniline). The aniline is diazotized with nitrous acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.[4][5]

Core Application: A Scaffold in Medicinal Chemistry

The primary application of 2-chloro-3-fluorobenzenesulfonyl chloride is as a versatile building block, particularly in the synthesis of biologically active molecules for drug discovery.[6] The sulfonamide functional group, readily formed from this reagent, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.

The specific 2-chloro-3-fluoro substitution pattern is leveraged by medicinal chemists to fine-tune the properties of a lead compound. The introduction of fluorine, for instance, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3]

Part 4: Experimental Protocol — Synthesis of a Novel Sulfonamide

This protocol describes a representative, self-validating workflow for the synthesis of N-benzyl-2-chloro-3-fluorobenzenesulfonamide. It is designed to be a robust procedure for researchers.

Objective: To synthesize and purify a model sulfonamide using 2-chloro-3-fluorobenzenesulfonyl chloride and benzylamine.

Materials:

-

2-Chloro-3-fluorobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Causality Insight: Anhydrous conditions are critical to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride back to the corresponding sulfonic acid.[2] The reaction is cooled to control the initial exotherm upon amine addition.

-

-

Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.

-

Causality Insight: Benzylamine acts as the nucleophile. TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Aqueous Workup (Quenching & Extraction):

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally, brine.

-

Causality Insight: This multi-step washing is a self-validating purification step. Each wash removes specific types of impurities, ensuring a cleaner crude product before final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product, N-benzyl-2-chloro-3-fluorobenzenesulfonamide, as a solid or oil. Confirm identity and purity using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Part 5: Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the sulfonamide synthesis protocol.

Caption: Workflow for sulfonamide synthesis.

Part 6: Safety and Handling

2-Chloro-3-fluorobenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7]

-

Handling: Use only in a well-ventilated area. Avoid breathing mist, vapors, or spray.[1] Store in a tightly sealed container in a dry, cool place, preferably refrigerated and under an inert atmosphere.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

-

First Aid:

References

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

- Preparation method of 3-fluorobenzenesulfonyl chloride.

-

3-FLUOROBENZENESULFONYL CHLORIDE|701-27-9. LookChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

3-Fluorobenzenesulfonyl chloride | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-fluorobenzenesulfonyl chloride 97 351003-48-0 [sigmaaldrich.com]

A Comprehensive Safety & Handling Guide for 2-Chloro-3-fluorobenzenesulfonyl Chloride

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-Chloro-3-fluorobenzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who utilize this reactive chemical intermediate in their work. The protocols and insights herein are synthesized from established safety data to ensure the highest standards of laboratory safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

2-Chloro-3-fluorobenzenesulfonyl chloride is a specialized chemical reagent, valued as a building block in organic synthesis. Its reactivity, however, necessitates a thorough understanding of its properties for safe handling.

Table 1: Chemical Identification and Key Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 504424-79-7 | [1] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][3][4] |

| Purity | Typically ≥95% | [1] |

| Flash Point | > 110 °C (> 230 °F) (data for similar compounds) | [5][6] |

| Key Sensitivities | Moisture Sensitive |[2][5][7] |

Section 2: Hazard Analysis and GHS Classification

The primary hazard associated with 2-Chloro-3-fluorobenzenesulfonyl chloride is its severe corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of its dangers.

Table 2: GHS Hazard Classification

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS05: Corrosive | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |

| H412: Harmful to aquatic life with long lasting effects. | [8] | |

| Key Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [1] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][8] | |

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [1] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| | P405: Store locked up. |[9] |

Section 3: The Principle of Corrosivity and Its Toxicological Implications

Understanding the chemical mechanism behind this compound's corrosivity is fundamental to appreciating its risk. Sulfonyl chlorides are highly reactive towards nucleophiles, including water. This moisture sensitivity is not merely a storage concern; it is the root of its biological hazard.

Upon contact with moisture, such as the water present in skin, eyes, or mucous membranes, 2-Chloro-3-fluorobenzenesulfonyl chloride undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) and the corresponding 2-chloro-3-fluorobenzenesulfonic acid. Both are strong, corrosive acids that cause immediate and severe chemical burns. Ingestion is particularly dangerous, as it can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a significant risk of perforation[7][10][11]. The toxicological properties beyond its corrosivity have not been fully investigated, demanding a highly cautious approach[6][7].

Section 4: Proactive Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential to prevent exposure.

4.1 Engineering Controls The primary method for exposure control is to handle this material only within a certified chemical fume hood to manage corrosive vapors and in case of accidental release[10]. Ensure that a safety shower and eyewash station are readily accessible and have been tested.

4.2 Administrative Controls All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide before working with the compound. Work areas should be clearly demarcated, and access restricted to authorized personnel.

4.3 Personal Protective Equipment (PPE) Protocol The selection of PPE is the last line of defense and must be comprehensive. Do not wear shorts or open-toed shoes in the laboratory.

Step-by-Step PPE Protocol:

-

Hand Protection: Wear chemically resistant gloves. Given the corrosive nature, double-gloving is recommended. Consult glove manufacturer data for compatibility.

-

Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, such as transfers of larger volumes, a chemically resistant apron should be worn over the lab coat.

-

Eye and Face Protection: Tightly fitting safety goggles are required at all times[5]. Due to the severe risk of splashes, a full-face shield (minimum 8 inches) must be worn over the safety goggles during all handling operations[5].

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used[5].

Caption: PPE Selection Workflow based on task scale.

Section 5: Standard Operating Procedures for Safe Handling & Storage

Adherence to strict protocols is non-negotiable.

5.1 Handling Protocol

-

Preparation: Before starting, ensure all necessary PPE is donned correctly, the fume hood is operational, and emergency equipment is accessible.

-

Aliquotting: Use glass or other compatible materials for transfers. Avoid creating mists or vapors.

-

Reaction Setup: When adding to a reaction, do so slowly and in a controlled manner, especially when adding to mixtures containing water or other nucleophiles.

-

Post-Handling: After use, wash hands and any exposed skin thoroughly[8]. Decontaminate all equipment and the work area. Remove and wash contaminated clothing before reuse[1][12].

5.2 Storage Protocol

-

Container: Keep the container tightly closed to prevent moisture ingress and leakage[5][8]. Containers must be carefully resealed and kept upright[5].

-

Environment: Store in a cool, dry, and well-ventilated area designated as a corrosives area[7][8][10]. Storage under inert gas (e.g., argon) is recommended[5][7]. Many suppliers recommend refrigerated storage (2-8°C)[2].

-

Incompatibilities: Store away from incompatible materials, which include water, strong bases, amines, ammonia, and oxidizing agents[11][13].

-

Security: The storage area should be locked up and accessible only to trained personnel[8][9].

Section 6: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Caption: Emergency First Aid workflow for exposure incidents.

6.1 In Case of Dermal or Ocular Exposure

-

Skin: Immediately take off all contaminated clothing[1]. Rinse the affected skin area with copious amounts of water for at least 15 minutes[5][14]. Seek immediate medical attention[8].

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[14]. If present and easy to do, remove contact lenses. Immediate medical attention is required.

6.2 In Case of Inhalation

-

Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration[7][14]. Seek immediate medical attention[8].

6.3 In Case of Ingestion

-

Rinse the mouth thoroughly with water[5][8]. Do NOT induce vomiting[1][5][7]. This is critical because the corrosive nature of the substance makes vomiting extremely dangerous, with a risk of perforating the esophagus[7][10]. Call a poison control center or doctor immediately for guidance[1].

6.4 Spill & Leak Containment Protocol

-

Evacuate all non-essential personnel from the area[5].

-

Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert, non-combustible absorbent material like dry sand or earth. Do not use combustible materials like sawdust.

-

Soak up the material with the inert absorbent and collect it into a suitable, closed container for hazardous waste disposal[5]. Do not let the product enter drains[5].

-

Clean the affected area thoroughly.

Section 7: Fire and Explosion Hazard Management

7.1 Extinguishing Media Selection

-

Suitable: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂)[5][8][10].

-

Unsuitable: DO NOT USE WATER [13]. The compound reacts with water, which can exacerbate the situation and liberate toxic and corrosive gases like hydrogen chloride and hydrogen fluoride[7][11].

7.2 Fire-Fighting Strategy

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[5][7].

-

If possible, move containers from the fire area. If not, use water spray only to keep fire-exposed containers cool, taking care not to let water contact the chemical itself[13].

-

Hazardous combustion products include carbon oxides, sulfur oxides, hydrogen chloride gas, and gaseous hydrogen fluoride[7][11].

Section 8: Disposal Considerations

Waste from this product is classified as hazardous. All waste materials, including contaminated absorbents and disposable PPE, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant[9][12]. Do not empty into drains[10].

References

-

SAFETY DATA SHEET. (2023, September 01). Fisher Scientific. [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE price,buy 3-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE - chemicalbook [chemicalbook.com]

- 3. 3-Chloro-2-fluorobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-2-fluorobenzenesulfonyl Chloride | 351003-48-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. canbipharm.com [canbipharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.be [fishersci.be]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nj.gov [nj.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

2-Chloro-3-fluorobenzenesulfonyl chloride melting point and boiling point

[1]

Executive Summary

2-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 504424-79-7) is a specialized organosulfur building block critical in the synthesis of sulfonamide-based pharmacophores.[1] It serves as a key electrophile in the development of kinase inhibitors (e.g., CDK2, IRE1) and other bioactive small molecules.[1]

This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and synthetic utility.[1] Unlike common reagents, this compound exhibits specific positional isomerism effects that influence its reactivity and stability.[1] Researchers must distinguish it from its structural isomer, 3-chloro-2-fluorobenzenesulfonyl chloride, as their electronic profiles and metabolic liabilities differ significantly.[1]

Physicochemical Characterization

Core Identity

| Property | Detail |

| IUPAC Name | 2-Chloro-3-fluorobenzenesulfonyl chloride |

| CAS Number | 504424-79-7 |

| Molecular Formula | C₆H₃Cl₂FO₂S |

| Molecular Weight | 229.06 g/mol |

| SMILES | O=S(Cl)(=O)C1=C(Cl)C(F)=CC=C1 |

| Structural Class | Halogenated Aryl Sulfonyl Chloride |

Melting and Boiling Point Data

Accurate thermal data is essential for purification and process safety.[1] Note that experimental values for this specific isomer are often conflated with its 3-chloro-2-fluoro analogue.[1] The data below represents the consensus from high-purity commercial lots and comparative structural analysis.

| Parameter | Value / Range | Condition / Note |

| Physical State | Liquid | At Standard Ambient Temp (25°C) |

| Melting Point | < 20°C | Critical: Material may solidify in cold storage (4°C).[1] Gentle warming without agitation is required to liquefy before aliquoting.[1] |

| Boiling Point (Atm) | ~280–290°C (Predicted) | Do Not Distill at Atm Pressure. Decomposition likely >180°C. |

| Boiling Point (Vac) | 135–145°C | Estimated at 10–15 mmHg.[1] |

| Density | 1.58 ± 0.05 g/mL | High density requires careful separation from aqueous layers during extraction (typically the bottom layer).[1] |

| Refractive Index | Reference value for purity checks.[1] |

Expert Insight: The liquid state at room temperature distinguishes this compound from many para-substituted sulfonyl chlorides, which are often solids.[1] This is attributed to the ortho-chloro substituent disrupting crystal lattice packing.[1]

Synthetic Methodology & Manufacturing

The synthesis of 2-chloro-3-fluorobenzenesulfonyl chloride typically follows a Meerwein Sulfonylation pathway, converting the corresponding aniline to the sulfonyl chloride via a diazonium intermediate.[1] This method ensures regio-specificity, which is difficult to achieve via direct electrophilic chlorosulfonation.[1]

Synthesis Workflow (DOT Visualization)

Figure 1: Meerwein sulfonylation pathway ensuring regiospecificity.[1]

Detailed Protocol

-

Diazotization: Dissolve 2-chloro-3-fluoroaniline in concentrated HCl/acetic acid. Cool to -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to prevent phenol formation.

-

Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid with SO₂ gas in the presence of CuCl₂ (catalyst).

-

Coupling: Slowly transfer the cold diazonium solution into the SO₂/CuCl₂ mixture. The reaction is exothermic and evolves N₂ gas.[1]

-

Quenching: Pour reaction mixture into crushed ice. The sulfonyl chloride separates as a dense oil.[1]

-

Extraction: Extract with Dichloromethane (DCM). Wash with cold water and brine.[1] Avoid basic washes (e.g., NaHCO₃) as they accelerate hydrolysis.[1]

Stability & Handling (Self-Validating Protocols)

Sulfonyl chlorides are electrophilic and moisture-sensitive.[1] The presence of the electron-withdrawing fluorine atom at the meta position (relative to sulfonyl) and chlorine at ortho increases the electrophilicity of the sulfur center, making it highly susceptible to hydrolysis .[1]

Hydrolysis & Storage Logic

-

Mechanism: Water attacks the sulfur atom, displacing chloride to form 2-chloro-3-fluorobenzenesulfonic acid and HCl.[1]

-

Visual Indicator: Formation of white crystals (sulfonic acid) or fuming (HCl gas) in the bottle indicates decomposition.[1]

-

Storage Rule: Store under Nitrogen/Argon at 2–8°C. Cap immediately after use.

Quality Control Decision Tree

Figure 2: Decision logic for assessing reagent quality before synthesis.

Applications in Drug Development[1]

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1] The fluorine atom acts as a bioisostere for hydrogen, improving metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (LogP).[1]

Key Reaction: Sulfonamide Formation

The primary utility is the formation of sulfonamides via nucleophilic attack by primary or secondary amines.[1]

-

Solvent System: DCM or THF is preferred.[1] Avoid protic solvents.[1]

-

Base Scavenger: Pyridine or Triethylamine (Et₃N) is required to neutralize the HCl byproduct.[1]

-

Temperature: 0°C to RT. High temperatures promote side reactions due to the steric crowding of the ortho-chloro group.[1]

Example Application (Kinase Inhibitors): In the synthesis of CDK2 inhibitors, this sulfonyl chloride is reacted with aminopyrazoles.[1] The ortho-chloro group forces the sulfonamide moiety out of planarity, creating a specific 3D conformation that fits into the ATP-binding pocket of the kinase.[1]

References

-

Sigma-Aldrich. 2-Chloro-3-fluorobenzenesulfonyl chloride Product Specification. Link

-

PubChem. Compound Summary for CAS 504424-79-7. National Library of Medicine.[1][2] Link[1]

-

World Intellectual Property Organization. WO2022266190A1 - Pyrimidinyl-pyrazoles substituted as CDK2 inhibitors. (2022).[1] Link

-

World Intellectual Property Organization. WO2019094641A1 - IRE1 Small Molecule Inhibitors. (2019).[1] Link

-

ChemicalBook. 3-Chloro-2-fluorobenzenesulfonyl chloride Properties (Isomer Comparison). Link

A Technical Guide to the Handling and Stability of 2-Chloro-3-fluorobenzenesulfonyl Chloride: Addressing Moisture Sensitivity in Synthetic Chemistry

Executive Summary: 2-Chloro-3-fluorobenzenesulfonyl chloride is unequivocally a moisture-sensitive compound. Its sulfonyl chloride functional group is susceptible to hydrolysis, a reaction that degrades the reagent and can compromise the integrity of synthetic procedures. This guide provides an in-depth analysis of the chemical basis for this sensitivity, outlines the consequences of improper handling, and presents robust, field-proven protocols for its storage and use. Adherence to these guidelines is critical for ensuring experimental reproducibility and success in research, discovery, and development settings.

Introduction: The Role and Reactivity of Arylsulfonyl Chlorides

Arylsulfonyl chlorides, such as 2-Chloro-3-fluorobenzenesulfonyl chloride, are powerful reagents in organic synthesis, most notably for the construction of sulfonamides—a common motif in pharmaceuticals—and sulfonate esters. Their utility stems from the electrophilic nature of the sulfur atom, making the sulfonyl group an excellent target for a wide range of nucleophiles, including amines, alcohols, and phenols.

However, this inherent reactivity is also the source of their primary liability: sensitivity to water. Water, though a weak nucleophile, is often present in sufficient quantities in the ambient atmosphere or in non-anhydrous solvents to react with and consume the sulfonyl chloride.[1][2] This guide will dissect the mechanism of this hydrolytic degradation and provide a comprehensive framework for its mitigation.

The Chemistry of Hydrolysis: Mechanism and Consequences

The moisture sensitivity of 2-Chloro-3-fluorobenzenesulfonyl chloride is rooted in the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic substitution pathway. Water attacks the sulfur atom, forming a trigonal bipyramidal intermediate.[3] The chloride ion is subsequently expelled as a leaving group, and a proton is lost, yielding the corresponding 2-chloro-3-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[1][4]

-

R-SO₂Cl + H₂O → R-SO₃H + HCl [1]

This process is effectively irreversible and has significant consequences for the researcher:

-

Loss of Active Reagent: The primary impact is the consumption of the desired starting material, leading to reduced yields or complete reaction failure.

-

Formation of Corrosive Byproducts: The generation of hydrochloric acid can create a corrosive environment and may lead to side reactions with acid-sensitive functional groups elsewhere in the molecule.

-

Alteration of Reaction Conditions: The sulfonic acid byproduct is non-volatile and acidic, which can alter the pH of the reaction mixture, potentially affecting reaction rates and catalyst performance.

-

Complicated Purification: The presence of the sulfonic acid byproduct can complicate the workup and purification of the desired product.

Diagram 1: Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride functional group, leading to its degradation.

Caption: Mechanism of sulfonyl chloride hydrolysis.

Evidence of Moisture Sensitivity: Data and Supplier Recommendations

The moisture-sensitive nature of 2-Chloro-3-fluorobenzenesulfonyl chloride is well-documented by chemical suppliers and in safety data sheets (SDS). For example, a structurally related compound, 3-fluorobenzenesulfonyl chloride, is explicitly described as "sensitive to moisture" and that it "can release hydrochloric acid upon hydrolysis".[5] Safety data sheets for similar sulfonyl chlorides consistently include warnings about moisture sensitivity and recommend storing containers tightly closed in a dry place.[6][7]

Major chemical suppliers explicitly state that 2-Chloro-3-fluorobenzenesulfonyl chloride should be stored away from moisture. This directive is a clear indicator of the compound's reactivity with water.

| Property Comparison | 2-Chloro-3-fluorobenzenesulfonyl chloride | 2-Chloro-3-fluorobenzenesulfonic acid (Hydrolysis Product) |

| Molecular Formula | C₆H₃Cl₂FO₂S[8] | C₆H₄ClFO₃S |

| Molecular Weight | 229.06 g/mol | 209.61 g/mol |

| Physical State | Liquid[8] | Solid (presumed, typical for sulfonic acids) |

| Reactivity | Electrophile, reacts with nucleophiles | Acidic, largely unreactive as an electrophile |

| Primary Hazard | Corrosive, reacts with water[8] | Corrosive, acidic |

Recommended Handling and Storage Protocols

To preserve the integrity of 2-Chloro-3-fluorobenzenesulfonyl chloride and ensure the success of subsequent reactions, rigorous adherence to anhydrous techniques is mandatory.

Diagram 2: Workflow for Handling Moisture-Sensitive Reagents

This workflow outlines the critical steps for handling 2-Chloro-3-fluorobenzenesulfonyl chloride from receipt to reaction quenching.

Caption: Standard workflow for using moisture-sensitive reagents.

Step-by-Step Experimental Protocol for Handling

-

Storage:

-

Preparation of Reaction Apparatus:

-

All glassware (reaction flask, dropping funnel, condenser, etc.) must be rigorously dried in an oven (≥120°C for at least 4 hours) or by flame-drying under vacuum.

-

Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry inert gas (e.g., nitrogen or argon).

-

-

Solvents and Other Reagents:

-

Use only high-purity, anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

-

Ensure any other reagents added to the reaction are also anhydrous.

-

-

Dispensing the Reagent:

-

The preferred method for transferring the liquid reagent is via a dry, gas-tight syringe or cannula under a positive pressure of inert gas.[9]

-

Briefly remove the main cap and carefully puncture the septum of the Sure/Seal™ bottle with the needle of the syringe.

-

Draw the required volume of the sulfonyl chloride into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid (a "gas buffer").

-

Swiftly transfer the reagent to the reaction flask via a septum.

-

After use, wipe the needle and securely replace the cap on the reagent bottle.

-

-

Reaction and Quenching:

-

Maintain a positive pressure of inert gas throughout the entire reaction.

-

Upon completion, any excess sulfonyl chloride must be quenched carefully. This is typically achieved by the slow addition of the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.[12] Never add water or aqueous solutions directly to the neat reagent.

-

Conclusion

The chemical nature of the sulfonyl chloride group dictates that 2-Chloro-3-fluorobenzenesulfonyl chloride is a moisture-sensitive reagent. Its reaction with water leads to irreversible degradation, forming the corresponding sulfonic acid and HCl. This hydrolysis not only consumes the valuable reagent but also introduces impurities and corrosive byproducts that can jeopardize the outcome of a synthesis. For drug development professionals and researchers, where precision and reproducibility are paramount, the implementation of stringent anhydrous handling and storage techniques is not merely a recommendation—it is a requirement for achieving reliable and successful scientific outcomes.

References

- Wikipedia. (n.d.). Sulfonyl halide.

- Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-fluorobenzenesulfonyl chloride.

- Quora. (2017, June 11).

- Lee, E. B., & Robertson, R. E. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.

- CymitQuimica. (n.d.). CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride.

- MilliporeSigma. (2024, September 7). Safety Data Sheet for 4-Fluoro-3-cyanobenzenesulfonyl chloride.

- Grice, K. (2014, November 11). How does water add to a sulfur molecule with a chloride attached?.

- Fisher Scientific. (2023, September 1). Safety Data Sheet for 2-Chloro-4-fluorobenzenesulfonyl chloride.

- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chlorobenzenesulphonyl chloride.

- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-Chlorobenzenesulphonyl chloride.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804.

- ChemScene. (n.d.). 2,4-Dichloro-3-fluorobenzenesulfonyl chloride.

- Thermo Scientific Chemicals. (n.d.). 2-Fluorobenzenesulfonyl chloride, 97%.

- Fluorochem. (n.d.). 2-Chloro-3-fluorobenzenesulfonyl chloride.

- 1-Source Electronic Components, Inc. (n.d.). Handling, packaging, and shipping of moisture sensitive components.

- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1986.

- Wang, Y., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 943.

- Mega Lecture. (2021, January 25). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride [Video]. YouTube.

- CymitQuimica. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride.

- Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry.

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 6. fishersci.be [fishersci.be]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. 1sourcecomponents.com [1sourcecomponents.com]

- 11. chemscene.com [chemscene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of Sulfonate Esters from 2-Chloro-3-fluorobenzenesulfonyl chloride

Executive Summary & Strategic Significance

This guide details the synthesis of sulfonate esters using 2-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 261763-22-8) . Unlike standard tosylates or mesylates, this scaffold offers unique advantages in medicinal chemistry:

-

Orthogonal Reactivity: The 2-chloro substituent provides a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the sulfonate ester to serve as a dual-functional linker.

-

Metabolic Stability: The 3-fluoro atom modulates the pKa of the aromatic ring and blocks metabolic oxidation at the prone meta-position.

-

Enhanced Electrophilicity: The electron-withdrawing nature of the halogenated ring makes the sulfonyl chloride highly reactive, requiring strict temperature control to prevent hydrolysis or disulfone formation.

Mechanistic Insight: The Sulfonylpyridinium Pathway[1]

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. Catalytic cycle showing the activation of the sulfonyl chloride by DMAP, forming a reactive salt that is rapidly intercepted by the alcohol.

Critical Process Parameters (CPP)

The electron-deficient nature of the 2-Cl-3-F ring makes the sulfonyl chloride prone to rapid hydrolysis if moisture is present.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 (ROH) : 1.2 (SuCl) : 1.5 (Base) | Slight excess of electrophile ensures full consumption of valuable alcohol substrates. |

| Temperature | Prevents exotherm-driven side reactions (e.g., elimination of the alcohol). | |

| Solvent | Anhydrous DCM or THF | DCM is preferred for solubility; THF for polar alcohols. Must be dry. |

| Catalyst | DMAP (5-10 mol%) | Essential for sterically hindered secondary alcohols; optional for primary. |

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Anhydrous)

Recommended for complex, high-value alcohols or medicinal chemistry scale (mg to g).

Reagents:

-

Alcohol Substrate (1.0 equiv)

-

2-Chloro-3-fluorobenzenesulfonyl chloride (1.2 equiv)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv)

-

Dichloromethane (DCM), Anhydrous (

concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Alcohol , TEA , and DMAP in anhydrous DCM.

-

Cooling: Cool the mixture to

using an ice bath. Stir for 10 minutes. -

Addition: Dissolve 2-Chloro-3-fluorobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Why? Dropwise addition prevents localized heating and "hotspots" that degrade the sulfonyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

-

Monitoring: Check via TLC or LCMS.[3] The sulfonyl chloride spot (usually less polar) should disappear, and the product (variable polarity) should appear.

-

-

Quench: Add saturated aqueous

( -

Workup: Extract with DCM (

). Wash combined organics with

Protocol B: Phase-Transfer Catalysis (Robust Scale-Up)

Recommended for simple primary alcohols or multi-gram scale where anhydrous conditions are difficult to maintain.

Reagents:

-

Alcohol (1.0 equiv)

-

Sulfonyl Chloride (1.3 equiv)[2]

-

Toluene or DCM (Solvent)

-

aq. NaOH or

-

TBAB (Tetrabutylammonium bromide) (5 mol%)

Procedure:

-

Dissolve Alcohol and TBAB in Toluene/DCM.

-

Add the aqueous base solution. Cool to

. -

Add the Sulfonyl Chloride in one portion.

-

Stir vigorously (high RPM required for biphasic mixing) at RT for 4–6 hours.

-

Separate layers; wash organic layer with water and brine.

Purification & Stability (The "Neutral Silica" Rule)

Sulfonate esters, particularly those derived from electron-deficient rings like 2-Cl-3-F-benzene, can be acid-sensitive . Standard silica gel is slightly acidic (

Purification Workflow:

Caption: Figure 2. Decision tree for purification. Pre-treating silica with 1% Triethylamine (TEA) prevents acid-catalyzed degradation.

Neutralization Protocol:

-

Prepare the eluent (e.g., Hexanes/EtOAc).[5]

-

Add

Triethylamine to the eluent. -

Slurry the silica gel with this basic eluent before packing the column.

-

Run the column.[3] The TEA keeps the silica neutral/basic, preserving the sulfonate ester.

Safety & Handling

-

Corrosivity: 2-Chloro-3-fluorobenzenesulfonyl chloride is corrosive (H314).[2] It causes severe skin burns and eye damage.[2] Handle in a fume hood with gloves and goggles.

-

Water Reactivity: Reacts violently with water to form HCl and the corresponding sulfonic acid.

-

Pressure: Do not seal reaction vessels tightly if gas evolution (HCl) is possible, although the base (TEA) usually sequesters this.

References

-

Reactivity of Sulfonyl Chlorides: Title: Nucleophilic substitution at sulphonyl sulphur. Kinetics of hydrolysis and alcoholysis. Source: ResearchGate / J. Chem. Soc. Link:[Link]

-

DMAP Catalysis Mechanism: Title: 4-Dimethylaminopyridine (DMAP) as a Highly Active Acylation Agent. Source: Angewandte Chemie International Edition. Link:[Link]

-

Purification of Labile Sulfonates: Title: Profiling sulfonate ester stability: identification of complementary protecting groups. Source: Chemical Communications (RSC). Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 2-Chloro-3-fluorobenzenesulfonyl Chloride Reactions

Welcome to the technical support resource for 2-Chloro-3-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection and to troubleshoot common issues encountered during its use in synthesis. The following question-and-answer-based sections are derived from established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in my reaction with 2-Chloro-3-fluorobenzenesulfonyl chloride, and what key properties should I consider?

The solvent is not merely an inert medium; it is an active participant that can dictate the outcome of your reaction. Its primary functions are:

-

Solubilization: Both the 2-Chloro-3-fluorobenzenesulfonyl chloride and your nucleophile (e.g., amine, alcohol) must be sufficiently soluble to ensure a homogenous reaction mixture, promoting efficient molecular interactions.

-

Stabilization: The solvent can stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction rate. Polar solvents, for instance, can stabilize charged intermediates and transition states common in nucleophilic substitution reactions.

-

Reactivity: The solvent can directly participate in the reaction. Protic solvents (containing O-H or N-H bonds) can act as nucleophiles, leading to unwanted solvolysis of the highly reactive sulfonyl chloride.[1]

When selecting a solvent, the most critical properties to consider are polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and the solubility of all reaction components.

Q2: How do the chloro- and fluoro- substituents on the aromatic ring affect the reactivity of 2-Chloro-3-fluorobenzenesulfonyl chloride and influence solvent choice?

The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring significantly impacts the reactivity of the sulfonyl chloride functional group.

-

Increased Electrophilicity: These substituents pull electron density away from the sulfur atom, making it more electron-deficient (more electrophilic). This enhances its reactivity towards nucleophiles.[2]

-

Good Leaving Group: The sulfonyl group's electron-withdrawing nature makes the chloride ion an excellent leaving group, facilitating nucleophilic substitution.[2]

This heightened reactivity makes 2-Chloro-3-fluorobenzenesulfonyl chloride highly susceptible to hydrolysis.[3] Therefore, the choice of an anhydrous, aprotic solvent is often critical to prevent the formation of the corresponding 2-chloro-3-fluorobenzenesulfonic acid, which is a common and often difficult-to-remove impurity.

Q3: What are the most common side reactions with 2-Chloro-3-fluorobenzenesulfonyl chloride, and how can solvent selection mitigate them?

The two most prevalent side reactions are hydrolysis and dimerization/sulfone formation.

-

Hydrolysis: Reaction with water to form 2-chloro-3-fluorobenzenesulfonic acid. This is the most common failure mode.

-

Mitigation: Use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, Toluene). Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Even trace amounts of moisture in the solvent or starting materials can cause significant yield loss.[4]

-

-

Diaryl Sulfone Formation: In reactions like Friedel-Crafts, the desired sulfonyl chloride can react with another aromatic ring to form a diaryl sulfone.

-

Mitigation: This is more dependent on reaction stoichiometry and temperature than solvent choice.[5] However, using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typical.

-

The relationship between the desired reaction and the primary side reaction (hydrolysis) is visualized below.

Caption: Main vs. Side Reaction Pathways.

Q4: Is it ever appropriate to use a protic solvent like ethanol or water?

While generally avoided, protic solvents can be used strategically.

-

In-situ Quenching: A protic solvent like methanol or a dilute aqueous base (e.g., NaHCO₃) can be used during the reaction work-up to intentionally hydrolyze and remove any unreacted sulfonyl chloride.[6]

-

Specific Green Chemistry Protocols: Some modern methods are being developed for sulfonamide synthesis in sustainable solvents like ethanol or even water, often requiring specific catalysts or conditions to favor the desired reaction over hydrolysis.[7] However, for general-purpose synthesis, these are advanced cases and aprotic solvents remain the standard recommendation.

Troubleshooting Guide & Solvent Selection Protocols

This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.

Issue 1: Low or No Conversion of Starting Material.

Your reaction stalls, and analysis (TLC, LC-MS) shows primarily unreacted starting materials.

Potential Cause & Solvent-Related Solution

-

Poor Solubility: The reactants are not sufficiently dissolved.

-

Troubleshooting Protocol:

-

Check the solubility of your nucleophile and the sulfonyl chloride individually in the chosen solvent.

-

If solubility is low, switch to a more polar aprotic solvent. For example, if the reaction fails in Toluene, consider trying Acetonitrile or DMF.

-

Gentle heating may improve solubility, but must be done cautiously as high temperatures can promote decomposition or side reactions.[5]

-

-

-

Solvent-Reactant Interaction: The solvent may be interacting unfavorably with your nucleophile.

-

Insight: Highly polar solvents like DMF or DMSO can sometimes form strong hydrogen bonds with amine nucleophiles, reducing their availability to react with the sulfonyl chloride. If you suspect this, switching to a less coordinating solvent like Dichloromethane or Acetonitrile may improve the reaction rate.

-

Issue 2: Significant Formation of Sulfonic Acid Byproduct.

Your primary isolated product or crude mixture contains a large amount of 2-chloro-3-fluorobenzenesulfonic acid.

Potential Cause & Solvent-Related Solution

-

Moisture Contamination: This is the most likely cause.[4]

-

Troubleshooting Protocol (Self-Validating):

-

Solvent Quality Check: Use a fresh bottle of anhydrous solvent, preferably from a sealed system (e.g., Sure/Seal™). Do not use solvent from a bottle that has been opened multiple times without proper inert gas blanketing.

-

Glassware Preparation: Ensure all glassware is rigorously dried in an oven (>120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

-

Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon.

-

Reagent Check: Ensure your nucleophile and any other reagents (e.g., base) are anhydrous. Solid reagents can be dried in a vacuum oven.

-

-

Table 1: Common Solvent Selection Guide for 2-Chloro-3-fluorobenzenesulfonyl Chloride Reactions

| Solvent | Type | Polarity | Typical Use Case | Advantages | Disadvantages & Cautions |

| Dichloromethane (DCM) | Aprotic | Medium | General purpose, reactions with amines/alcohols at RT or below. | Good solubility for many organics, volatile (easy removal), relatively inert. | Can contain acid stabilizers; low water solubility can hinder aqueous work-up.[6] Prone to forming emulsions. |

| Acetonitrile (ACN) | Polar Aprotic | High | Reactions requiring higher polarity to dissolve salts (e.g., amine hydrochlorides). | Dissolves a wide range of materials, higher boiling point than DCM for heated reactions. | Must be rigorously dried; can be challenging to remove from some products. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | General purpose, often used with strong bases (e.g., Grignards, LDA). | Good solvent for many organics. | Can form explosive peroxides; must be tested and inhibitor-free if distilled. Requires rigorous drying. |

| Toluene / Xylene | Nonpolar Aprotic | Low | Reactions at higher temperatures; good for azeotropic removal of water. | High boiling point, can facilitate removal of water. | Poor solubility for polar/charged species. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | When very high polarity is needed for solubility. | Excellent solvating power for polar compounds and salts. | Very high boiling point (difficult to remove), can decompose to dimethylamine at high temperatures, which is nucleophilic. |

| Pyridine | Polar Aprotic / Basic | Medium | Often used as both a solvent and an acid scavenger in acylation reactions. | Acts as a catalyst and base, driving the reaction forward. | Can be difficult to remove; strong odor; nucleophilic nature can lead to side products. |

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol for reacting 2-Chloro-3-fluorobenzenesulfonyl chloride with a primary or secondary amine emphasizes anhydrous techniques.

Materials:

-

2-Chloro-3-fluorobenzenesulfonyl chloride (1.0 eq)

-

Amine nucleophile (1.1 eq)

-

Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry N₂.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and N₂ inlet, add the amine nucleophile and the tertiary amine base.

-

Dissolution: Add anhydrous DCM via syringe and stir until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control any exotherm.[6]

-

Reagent Addition: Dissolve the 2-Chloro-3-fluorobenzenesulfonyl chloride in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

-

Work-up:

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

-

Purification: Purify the crude product by column chromatography or recrystallization as necessary.[5]

Troubleshooting Workflow Diagram

If you encounter issues like low yield, use the following logical guide to diagnose the problem.

Caption: A logical workflow for troubleshooting low-yield reactions.

References

-

Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313. Retrieved from [Link]

-

Gazzola, S., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

-

Ciuffarin, E., & Senatore, L. (1970). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Tetrahedron Letters, 11(20), 1635-1638. Retrieved from [Link]

-

D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]

-

Kim, S. C., & Lee, I. (2006). SOLVENT EFFECTS ON THE SOLVOLYSES OF N-BENZOYL-ARENESULFONIMIDOYL CHLORIDES. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2329-2338. Retrieved from [Link]

-

Katritzky, A. R., et al. (2001). Synthesis of sulfonyl chloride substrate precursors. Heterocycles, 55, 1703. Retrieved from [Link]

-

Fieser, L. F., & Fieser, M. (1950). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 30, 93. Retrieved from [Link]

-

Fiveable. (2025). Sulfonyl Chloride Definition. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. fiveable.me [fiveable.me]

- 3. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

Technical Support Center: Handling 2-Chloro-3-fluorobenzenesulfonyl chloride

Reference ID: TSC-2024-CFBS-01 Subject: Safe Handling, Stability, and Troubleshooting for High-Reactivity Sulfonyl Chlorides Status: Active

Introduction: The Molecule & The Challenge

Compound: 2-Chloro-3-fluorobenzenesulfonyl chloride CAS: 504424-79-7 Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator

Technical Context: Unlike standard benzenesulfonyl chloride, this derivative possesses two electron-withdrawing groups (EWGs): a chlorine at the ortho position and a fluorine at the meta position.

-

The Consequence: These EWGs significantly increase the electrophilicity of the sulfur center. This makes the compound hyper-sensitive to moisture compared to non-halogenated analogs. Hydrolysis does not just degrade the reagent; it generates hydrochloric acid (HCl) and hydrofluoric acid (HF) precursors rapidly, creating an aggressive corrosive environment that eats through standard lab seals and stainless steel.

Module 1: Material Compatibility & "Hardware"

Q: Can I use standard Stainless Steel (SS316) needles or cannulas for transfer?

A: No. Avoid SS316 for prolonged contact. While SS316 is resistant to many organics, the hydrolysis of this sulfonyl chloride releases HCl. In the presence of even trace moisture, this creates a localized acidic environment that pits stainless steel.

-

Recommendation: Use PTFE (Teflon) or PEEK tubing for liquid handling. For reaction vessels, use Glass-lined or Hastelloy C-22 reactors if scaling up beyond 100g.

Q: My nitrile gloves are degrading. What PPE is required?

A: Standard nitrile offers only "Splash Protection." Halogenated sulfonyl chlorides can permeate standard 4-mil nitrile gloves. Once absorbed, they hydrolyze on the sweat of your skin, causing delayed but severe chemical burns.

-

Protocol: Use the "Double-Glove" System .

-

Inner Layer: 4-mil Nitrile (Dexterity).

-

Outer Layer: Silver Shield® / Laminate (Chemical Barrier).

-

Change Frequency: Immediately upon splash contact.

-

Data Table: Material Resistance Summary

| Material | Rating | Notes |

| Borosilicate Glass | Excellent | Ideal for storage and reaction. |

| PTFE / PFA | Excellent | Best for seals, gaskets, and tubing. |

| Viton (FKM) | Good | Acceptable for O-rings, but check for swelling. |

| Stainless Steel 316 | Poor | Pitting corrosion likely due to HCl evolution. |

| Nitrile Rubber | Fair/Poor | Permeable. Splash protection only. |

| Silicone | Very Poor | Rapid degradation and swelling. |

Module 2: Reaction Optimization & Troubleshooting

Q: My reaction yield is inconsistent (40-70%). The LCMS shows the sulfonic acid mass. Why?

A: You are battling "Competitive Hydrolysis."

Due to the inductive effect of the Cl and F substituents, the reaction rate with water (

The Causality Chain:

-

Trace Moisture: Solvents (DCM, THF) often contain 50-200 ppm water if not freshly distilled.

-

Fast Hydrolysis: The highly activated S-Cl bond reacts with this water before it finds your amine.

-

Acid Generation: This produces HCl, which protonates your amine nucleophile, rendering it unreactive (ammonium salt).

Corrective Protocol:

-

Solvent: Use anhydrous solvents (<10 ppm water).

-

Base Scavenger: Use a non-nucleophilic base (e.g., DIPEA or Pyridine) in excess (1.2 - 1.5 eq) to neutralize the HCl immediately.

-

Order of Addition: Add the sulfonyl chloride as a solution to the amine/base mixture at 0°C . Do not add the amine to the chloride.

Diagram: The Hydrolysis/Corrosion Cycle

Caption: The self-accelerating cycle of degradation. HCl generated not only corrodes equipment but deactivates the amine nucleophiles required for the reaction.

Module 3: Safe Quenching Protocols

Q: The reaction exothermed violently when I added water to the workup. How do I quench safely?

A: Never add water directly to the reaction vessel ("Normal Addition"). The hydrolysis is highly exothermic.[1] Adding water to the concentrated mixture creates "hot spots" that can boil the solvent or cause eruption.

The "Reverse Quench" Protocol:

-

Prepare Quench Tank: A separate flask containing ice water and saturated Sodium Bicarbonate (NaHCO₃).

-

Transfer: Slowly stream the reaction mixture into the Quench Tank with vigorous stirring.

-

Control: This dissipates heat into the large thermal mass of the ice water and neutralizes HCl instantly.

Diagram: Safe Quenching Decision Tree

Caption: Decision logic for quenching. Large scale reactions (>100mL) require reverse addition to manage thermal runaway.

Module 4: Storage & Shelf Life

Q: The bottle has developed pressure and white crystals on the cap. Is it safe?

A: The bottle is compromised. The pressure is HCl gas buildup; the white crystals are likely the sulfonic acid hydrolysis product.

-

Action: Do not force the cap open. Vent in a fume hood using a needle through the septum if possible, or treat as hazardous waste.

-

Storage Rule: Store under Argon or Nitrogen at 2–8°C . If the original septum is punctured, transfer to a new vessel with a fresh Teflon-lined cap. Parafilm is not a sufficient moisture barrier for long-term storage of this compound.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-3-fluorobenzenesulfonyl chloride. Link

-

Fisher Scientific. (2023). Material Safety Data Sheet: Sulfonyl Chlorides Handling. Link

-

University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Guide. Link

-

BenchChem Technical Support. (2025). Preventing Decomposition of Sulfonyl Chlorides During Reaction. Link

-

American Chemical Society (ACS). (2009).[2] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Link

Sources

Technical Support Center: Solvent Drying for Moisture-Sensitive Sulfonylation Reactions

A Guide for Researchers Utilizing 2-Chloro-3-fluorobenzenesulfonyl chloride and Related Reagents

Welcome to the Technical Support Center. This guide provides in-depth protocols, troubleshooting advice, and frequently asked questions concerning the critical step of solvent drying for reactions involving the highly reactive electrophile, 2-Chloro-3-fluorobenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to ensure your experiments are reproducible, high-yielding, and safe.

Section 1: The Critical Role of Anhydrous Solvents: FAQs

This section addresses the fundamental principles governing the need for meticulous solvent drying when working with sulfonyl chlorides.

Q1: Why is water so detrimental to reactions with 2-Chloro-3-fluorobenzenesulfonyl chloride?

A1: 2-Chloro-3-fluorobenzenesulfonyl chloride is a potent electrophile. Like most sulfonyl chlorides, its sulfur-chlorine bond is highly susceptible to nucleophilic attack by water. This rapid and irreversible reaction, known as hydrolysis, consumes your starting material to form the corresponding sulfonic acid and hydrochloric acid (HCl)[1][2]. This side reaction not only reduces the yield of your desired product but the generation of HCl can also catalyze other unwanted side reactions or degrade acid-sensitive functional groups in your substrate.

Caption: The primary competing reaction caused by moisture.

Q2: What are the typical signs that wet solvent may have compromised my reaction?

A2: The most common symptom is a significantly lower-than-expected yield of your sulfonamide product[1]. Other indicators can include the formation of a sticky or oily crude product that is difficult to purify, the presence of a new, highly polar spot on your TLC plate corresponding to the sulfonic acid byproduct, or a change in the reaction mixture's pH due to HCl generation. In some cases, the reaction may fail to proceed to completion entirely.

Q3: Which types of solvents are appropriate for reactions with this reagent?

A3: Aprotic solvents are essential. These solvents lack acidic protons (like O-H or N-H bonds) and therefore do not react with the sulfonyl chloride[3][4]. The choice of solvent depends on the specific reaction conditions and the solubility of your substrates. Common choices include:

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane

-

Hydrocarbons: Toluene, Hexanes

-

Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)[3][5]

Protic solvents like water, methanol, or ethanol are generally incompatible as they will react with the sulfonyl chloride to form sulfonic acids or sulfonate esters, respectively.

Section 2: Core Drying Protocols and Best Practices

Achieving a truly anhydrous state requires robust and validated procedures. Below are detailed protocols for the most common and effective solvent drying techniques. A target of < 50 ppm of water is a good benchmark for most moisture-sensitive applications.

Protocol 1: Drying with Activated Molecular Sieves

This is the safest and most convenient method for routine use, capable of achieving very low moisture levels when performed correctly[6].

Q4: What are molecular sieves and how do they work?

A4: Molecular sieves are porous crystalline aluminosilicates with precisely uniform pore diameters. For solvent drying, 3Å (Angstrom) sieves are ideal. Their pores are large enough to trap small water molecules but too small to adsorb most common organic solvent molecules, effectively sequestering water from the bulk solvent[6][7]. 4Å sieves are also common but can co-adsorb smaller solvents like methanol or acetonitrile[6].

Q5: The sieves in my lab bottle are probably not "active." How do I activate them?

A5: Sieves are shipped saturated with water and must be rigorously dried (activated) before use[8][9]. A standard laboratory oven at 120 °C is insufficient as sieves can still absorb water at this temperature[8][9].

Detailed Activation Protocol:

-

Preparation: Place the required amount of 3Å or 4Å molecular sieves in a large, oven-dried round-bottom flask or a crystallizing dish. Do not fill the vessel more than halfway.

-

Heating: Heat the sieves in a vacuum oven or in a flask connected to a high-vacuum line within a heating mantle. The temperature should be ramped slowly to 200-300°C [10].

-

Drying: Maintain this temperature under high vacuum for at least 8-12 hours. For larger quantities, 15 hours is recommended[10].

-